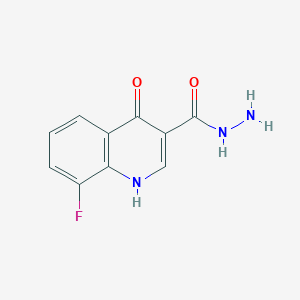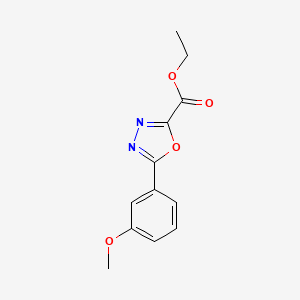![molecular formula C10H6N4O3 B3073735 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018143-77-5](/img/structure/B3073735.png)
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Vue d'ensemble
Description
The compound “7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a member of the triazolopyrimidines . Triazolopyrimidines are a class of non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of triazolopyrimidines has been a subject of interest over the years . A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity . The activity was found to depend strongly on the substitution pattern of the side chains at the C-2 position, and 4-trifluoromethylanilino substituent at the C-7 position was an option for anticancer potency .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including “7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Antimicrobial Drugs
Furan-containing compounds are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-inflammatory Activity
In a study, it was revealed that the incorporation of a 1,2,4-triazolo [1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
Anticoagulation Therapy
Among the possible targets of anticoagulation therapy, thrombin and factor Xa have received considerable attention . The development of dual inhibitors that could provide effective antithrombotic agents has increased .
Treatment of Cardiovascular Disorders
1,2,4-triazolo [1,5- a ]pyridine compounds, which are similar in structure to “7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These types of compounds have also been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
1,2,4-triazolo [1,5- a ]pyridine compounds have been used in the treatment of hyperproliferative disorders .
Applications in Material Sciences
Apart from medicinal applications, these types of compounds have various applications in the material sciences fields as well .
Mécanisme D'action
Target of Action
The primary target of 7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is the Adenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammatory response and neurotransmission.
Result of Action
Given its target, it may have potential effects on inflammation and neurotransmission .
Propriétés
IUPAC Name |
7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c15-9(16)8-12-10-11-4-3-6(14(10)13-8)7-2-1-5-17-7/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBYJVJLADFOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073674.png)
![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073680.png)
![2-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methoxy)acetic acid](/img/structure/B3073687.png)
![1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073693.png)
![1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073699.png)
![1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073710.png)
![3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073717.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3073723.png)

![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3073738.png)
![2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073740.png)
![3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073748.png)